1,2-Dichloroethane-d4

Vue d'ensemble

Description

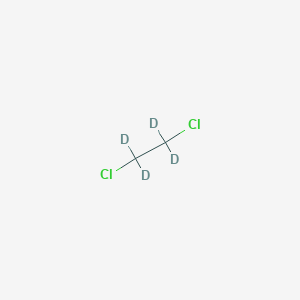

1,2-Dichloroethane-d4 is a deuterated form of 1,2-dichloroethane, where all hydrogen atoms are replaced by deuterium. This compound is a colorless liquid with a chloroform-like odor and is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dichloroethane-d4 is synthesized by replacing the hydrogen atoms in 1,2-dichloroethane with deuterium. The process involves the reaction of ethylene-d4 with chlorine gas. The reaction is typically carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated ethylene and chlorine gas in a controlled environment to produce the deuterated compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Analyse Des Réactions Chimiques

Thermal Decomposition Reactions

1,2-Dichloroethane-d4 undergoes thermal degradation at elevated temperatures, producing toxic and corrosive byproducts:

| Temperature Range | Primary Products | Secondary Products | Conditions |

|---|---|---|---|

| 340–515°C | Vinyl chloride, HCl | Acetylene, carbonyl dichloride (phosgene) | Anaerobic |

| >440°C | CO₂, HCl | Chlorinated hydrocarbons | Oxidative |

-

Mechanism : At 413°C (auto-ignition temperature), radical chain reactions dominate, yielding vinyl chloride and hydrogen chloride. Deuterium substitution slightly slows bond cleavage due to kinetic isotope effects .

-

Hazard : Decomposition releases phosgene (COCl₂), a highly toxic gas, under oxygen-deficient conditions .

Atmospheric Degradation

In the environment, this compound reacts with hydroxyl radicals (·OH) via photooxidation:

-

Byproducts : Complete mineralization yields CO₂ and HCl, with deuterium incorporation detected in water vapor .

Reactivity with Metals and Oxidizers

This compound exhibits violent incompatibilities with:

-

Aluminum : Exothermic reactions generate aluminum chloride and hydrogen gas .

-

Strong oxidizers (e.g., dinitrogen tetroxide) : Rapid oxidation produces chlorine gas and nitro derivatives .

Example Reaction :

Isotopic Effects in Reaction Studies

Deuterium labeling enables precise tracking of reaction mechanisms:

-

Nucleophilic substitution (Sₙ2) : Reduced reaction rates compared to non-deuterated analogs due to increased C-D bond strength .

-

Radical reactions : Deuterium stabilizes transition states, altering product distributions in chlorination pathways .

Hydrolysis and Biodegradation

Applications De Recherche Scientifique

Nuclear Magnetic Resonance (NMR) Spectroscopy

1,2-Dichloroethane-d4 serves as a solvent in NMR spectroscopy due to its favorable chemical properties. The presence of deuterium allows for clearer spectral resolution and reduces background noise from hydrogen signals. This makes it an ideal medium for studying complex organic compounds.

Advantages:

- Enhanced signal clarity due to isotopic labeling.

- Reduced interference from protons in the sample.

Chromatography

In chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS), this compound is employed as an internal standard . Its distinct mass characteristics facilitate accurate quantification and identification of analytes.

Benefits:

- Provides a reliable reference point for comparison.

- Improves the accuracy of concentration measurements.

Isotopic Labeling Studies

The compound is instrumental in isotopic labeling studies, which are crucial for understanding reaction mechanisms and pathways in organic chemistry. The incorporation of deuterium alters reaction kinetics and can be used to trace the fate of specific atoms during chemical transformations.

Applications:

- Investigating reaction mechanisms.

- Studying metabolic pathways in biological systems.

Synthesis and Production

The synthesis of this compound typically involves the selective incorporation of deuterium into the chlorinated hydrocarbon structure. Common methods include:

- Electrophilic Halogenation : Utilizing deuterated reagents to introduce deuterium into the molecule.

- Catalytic Methods : Employing catalysts that facilitate the incorporation of deuterium while maintaining the integrity of the chlorinated structure.

NMR Spectroscopy Application

A case study highlighted the use of this compound in studying molecular interactions within complex organic systems. Researchers utilized NMR spectroscopy to observe conformational changes in a designed porphyrin complex when dissolved in this solvent, demonstrating its effectiveness in revealing intricate molecular dynamics .

Environmental Impact Studies

Research has shown that 1,2-dichloroethane can serve as a model compound for understanding the behavior of chlorinated hydrocarbons in aquatic environments. Modeling studies using CHEMMAP software have predicted the distribution and fate of spills involving this compound, providing insights into environmental remediation strategies .

Safety Considerations

Despite its utility, this compound poses several health risks:

- It is classified as a suspected carcinogen.

- Exposure can lead to respiratory issues and central nervous system effects.

- Safety protocols must be strictly followed during handling and experimentation.

Mécanisme D'action

The mechanism of action of 1,2-dichloroethane-d4 is primarily related to its use as a solvent and reagent in chemical reactions. In NMR spectroscopy, its deuterated nature allows for clearer spectra by reducing background signals. In chemical reactions, it acts as a reactant or solvent, facilitating the desired chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dichloroethane: The non-deuterated form, commonly used as a solvent and in the production of vinyl chloride.

1,1,2,2-Tetrachloroethane-d2: Another deuterated chlorinated hydrocarbon used in similar applications.

Dichloromethane-d2: A deuterated form of dichloromethane, used as a solvent in NMR spectroscopy.

Uniqueness

1,2-Dichloroethane-d4 is unique due to its complete deuteration, which makes it particularly valuable in NMR spectroscopy and other analytical techniques where background signals need to be minimized. Its chemical properties are similar to 1,2-dichloroethane, but the presence of deuterium atoms provides distinct advantages in specific scientific applications .

Activité Biologique

1,2-Dichloroethane-d4 (CAS Number 17060-07-0) is a deuterated form of 1,2-Dichloroethane, commonly used as a solvent and in chemical synthesis. This article provides a comprehensive overview of its biological activity, focusing on its toxicological effects, metabolic pathways, and potential health risks based on diverse research findings.

Toxicological Profile

This compound exhibits significant toxicological effects in laboratory studies. The compound's primary routes of exposure include inhalation and ingestion, with various studies indicating adverse effects on multiple organ systems.

Key Findings from Animal Studies

- Mortality and Body Weight : In a study where rats were exposed to high concentrations (8,000 ppm) in drinking water, a significant mortality rate was observed among female mice, with body weights of dosed males and females being lower than controls at higher concentrations .

- Organ Weights : Increased kidney and liver weights were noted in dosed rats across multiple strains. Renal tubular regeneration was specifically observed in female F344/N rats exposed to high doses .

Metabolic Pathways

The metabolism of this compound occurs primarily through cytochrome P450 enzymes and glutathione-S-transferase pathways. The compound undergoes biotransformation to form reactive intermediates that can lead to DNA damage.

- Metabolic Pathways :

Cancer Risk

Epidemiological studies have linked exposure to 1,2-Dichloroethane with an increased risk of various cancers. Notably:

Neurological Effects

Acute exposure has been associated with neurotoxic effects such as:

- Cerebral Edema : Autopsies of individuals who died following acute exposure revealed significant brain pathology including hyperemia and myelin degeneration .

- Behavioral Changes : Animal studies demonstrated neurobehavioral alterations indicative of central nervous system depression following inhalation exposure .

Propriétés

IUPAC Name |

1,2-dichloro-1,1,2,2-tetradeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLDOOZREJYCGB-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17060-07-0 | |

| Record name | Ethane-1,1,2,2-d4, 1,2-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17060-07-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Neutron diffraction studies of liquid 1,2-dichloroethane-d4 have provided valuable insights into its molecular structure and behavior. These studies revealed that 1,2-dichloroethane exists in two conformations: trans and gauche. [] Furthermore, they allowed for the determination of intramolecular structural parameters and the populations of each conformer at different temperatures. [] The studies also highlighted the impact of temperature on the molecular arrangements, demonstrating significant structural changes due to both density variations and shifts in the conformational equilibrium with increasing temperature. []

A: this compound forms inclusion compounds with TATM, where the TATM molecules create "bottleneck" channels within the crystal lattice. [] The this compound guest molecules are found exclusively in the trans conformation within these channels. [] Interestingly, two different crystal forms have been observed for this inclusion compound: a triclinic P-1 structure and a less common monoclinic P21/c form. []

A: The use of deuterated compounds like this compound offers distinct advantages in various spectroscopic techniques. Specifically, in neutron diffraction, deuterium has a significantly different scattering cross-section compared to hydrogen, enabling researchers to better differentiate between inter- and intramolecular interactions. [, ] In NMR spectroscopy, deuterium substitution provides valuable information about molecular dynamics and conformational changes through techniques like deuterium NMR. []

A: Gaining a deeper understanding of the structural and dynamic properties of molecules like this compound is crucial in various scientific fields. This knowledge can help refine computational models for predicting the behavior of similar molecules and improve our understanding of molecular recognition and host-guest interactions, which are fundamental to pharmaceutical development and materials science. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.